molecular formula C9H9FO B6359581 4-Fluoro-2,5-dimethylbenzaldehyde CAS No. 1781003-52-8

4-Fluoro-2,5-dimethylbenzaldehyde

Cat. No.: B6359581
CAS No.: 1781003-52-8
M. Wt: 152.16 g/mol
InChI Key: WROHHHCWJCOWMU-UHFFFAOYSA-N
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Description

4-Fluoro-2,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 5-positions. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-Fluoro-2,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method includes the direct fluorination of 2,5-dimethylbenzaldehyde using a suitable fluorinating reagent under controlled conditions . Industrial production methods often involve these synthetic routes, optimized for large-scale manufacturing to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields 4-fluoro-2,5-dimethylbenzoic acid, while reduction produces 4-fluoro-2,5-dimethylbenzyl alcohol.

Comparison with Similar Compounds

4-Fluoro-2,5-dimethylbenzaldehyde can be compared with other fluorinated benzaldehydes, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

4-fluoro-2,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROHHHCWJCOWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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